39EF272LMN

Description

While direct references to this compound are absent in the provided evidence, its alphanumeric identifier suggests it belongs to a class of halogenated or boronic acid derivatives, analogous to compounds like those described in (CAS 1046861-20-4) and (CAS 1761-61-1). Hypothetically, 39EF272LMN may exhibit properties such as high GI absorption and moderate solubility, similar to boronic acids or aryl halides .

Properties

CAS No. |

137109-81-0 |

|---|---|

Molecular Formula |

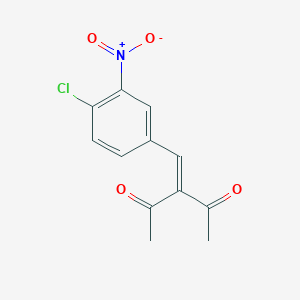

C12H10ClNO4 |

Molecular Weight |

267.66 g/mol |

IUPAC Name |

3-[(4-chloro-3-nitrophenyl)methylidene]pentane-2,4-dione |

InChI |

InChI=1S/C12H10ClNO4/c1-7(15)10(8(2)16)5-9-3-4-11(13)12(6-9)14(17)18/h3-6H,1-2H3 |

InChI Key |

QWLAIFQFBSUBNS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 39EF272LMN typically involves the condensation reaction between 2,4-pentanedione and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, which facilitates the deprotonation of the methylene group in 2,4-pentanedione, making it more nucleophilic. The reaction is typically conducted in an organic solvent, such as ethanol or methanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) to yield the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like ammonia or primary amines can be used in the presence of a base.

Major Products

Reduction: The major product is the corresponding amine derivative.

Substitution: The major products are the substituted derivatives where the chloro group is replaced by the nucleophile.

Scientific Research Applications

39EF272LMN has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

Analytical Chemistry: The compound can be used as a reagent in various analytical techniques to detect and quantify other substances.

Mechanism of Action

The mechanism of action of 39EF272LMN depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties

Functional Group Analysis

- Boronic Acid Analogues (CAS 1046861-20-4) : These compounds exhibit reactivity in Suzuki-Miyaura cross-coupling reactions, a trait likely shared by this compound if it contains a boronic acid group .

- Heterocyclic Derivatives (CAS 723286-79-1) : Nitrogen-rich structures like this compound may contrast with this compound in terms of hydrogen-bonding capacity and metabolic stability .

Pharmacokinetic and Toxicity Profiles

- Metabolic Stability : Boronic acids (e.g., CAS 1046861-20-4) often show CYP450 inhibition, but this compound’s hypothetical structure (lacking enzyme-binding motifs) may reduce this risk .

- Toxicity Alerts : Compounds like CAS 1761-61-1 trigger "warning" signals due to bromine content, suggesting this compound may require similar safety evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.